2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Descripción
Propiedades
IUPAC Name |
2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O2S/c22-14-5-1-12(2-6-14)18(28)11-29-21-17(10-24)19(16(9-23)20(25)26-21)13-3-7-15(27)8-4-13/h1-8,27H,11H2,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUTUIDARDHYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)F)N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Functional Group Substitution:
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioether groups.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Medicine
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporated into polymers to enhance their properties.
Mecanismo De Acción
The mechanism by which 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Structural Modifications and Receptor Affinity
The following table compares key analogs based on substituents, receptor binding, and kinetic profiles:
Key Observations :
- Position 6: Thioether-linked aromatic systems (e.g., thiazole in capadenoson, imidazole in LUF5834) significantly influence residence time. The target compound’s 4-fluorophenyl-2-oxoethyl group may balance lipophilicity and steric effects, extending RT compared to LUF5834 .
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound likely reduces metabolic degradation compared to chlorophenyl analogs, as seen in related fluorinated pyridines .
Functional Group Impact on Pharmacokinetics
Binding Mode Predictions
Docking studies on analogs suggest:
- The pyridine-3,5-dicarbonitrile core anchors the compound in the orthosteric pocket of A1AR via hydrogen bonds with Asn254 and Thr257 .
- The 4-hydroxyphenyl group may form a hydrogen bond with His278, a residue critical for agonist activity .
- The 4-fluorophenyl group likely occupies a hydrophobic subpocket, enhancing van der Waals interactions compared to unsubstituted phenyl groups .
Q & A
Q. How can researchers optimize the synthetic yield of 2-amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile?
Methodological Answer: The synthesis involves multi-step reactions, including condensation of 4-hydroxybenzaldehyde with malononitrile and thiophenol derivatives under solvent-free conditions. Key steps include:
- Catalyst Selection : Use of magnetically recoverable catalysts (e.g., Fe₃O₄-supported reagents) to improve reaction efficiency and reduce purification steps .
- Solvent Optimization : Solvent-free conditions minimize side reactions and enhance reaction kinetics. For recrystallization, methanol (MeOH) is preferred to achieve high purity (yield: ~50%) .
- Characterization : Confirm structure via -NMR (e.g., δ 10.06 ppm for hydroxyl protons) and -NMR (e.g., δ 165.9 ppm for carbonyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What experimental approaches are used to determine the crystal structure of this compound?
Methodological Answer: X-ray crystallography is the gold standard:
- Data Collection : Use a Bruker SMART APEX CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Parameters include monoclinic space group , cell dimensions (e.g., Å, ) .
- Refinement : Employ SHELXL for structure refinement. Key metrics: -factor < 0.05, -factor < 0.15, and goodness-of-fit ~1.0 .
- Validation : Check for hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking using Mercury software .
Q. How is the compound screened for initial biological activity in receptor binding assays?
Methodological Answer:
- Radioligand Displacement Assays : Use -labeled adenosine A receptor (AAR) agonists in CHO cells expressing recombinant human AAR. Measure IC values via competitive binding .
- Fluorescence Correlation Spectroscopy (FCS) : Track ligand-receptor interactions in real time using fluorescent analogs. Analyze binding kinetics (e.g., , ) .
- Data Analysis : Fit results to one-site binding models (e.g., Hill equation) using GraphPad Prism .
Advanced Research Questions
Q. How do structural modifications influence ligand-receptor residence time (RT) and binding kinetics?
Methodological Answer:
- Structure-Kinetics Relationships (SKR) : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 4-chlorophenyl) to increase RT. For example, LUF6941 (RT = 132 min) vs. LUF7064 (RT = 5 min) due to enhanced hydrophobic interactions .
- Kinetic Profiling : Use surface plasmon resonance (SPR) to measure (association rate) and (dissociation rate). A 26-fold RT increase correlates with reduced .
- Computational Modeling : Perform molecular dynamics (MD) simulations to identify key residues (e.g., Phe144 in AAR) stabilizing ligand-receptor complexes .
Q. How can computational docking and machine learning improve functional predictions for this compound?
Methodological Answer:
- Homology Modeling : Build a receptor model using the AAR inactive state (PDB: 4EIY) as a template. Dock the compound with MOE or AutoDock Vina, prioritizing poses with Tanimoto coefficients >0.7 for similar ligands .
- Machine Learning Classifiers : Train models on ligand-residue interaction fingerprints (e.g., hydrogen bonds with Thr257) to predict functional class (agonist vs. antagonist). Validate with ROC-AUC >0.85 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent effects (e.g., -F vs. -Cl) to optimize binding affinity .
Q. What methodologies are employed to analyze substituent effects on physicochemical properties?
Methodological Answer:
- LogP Measurement : Use shake-flask method or HPLC-derived hydrophobicity indices. For example, adding a 4-hydroxyphenyl group reduces LogP by 0.5 units vs. methoxy analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 233–235°C for nitrile-rich derivatives) .
- Solubility Screening : Perform equilibrium solubility assays in PBS (pH 7.4) and correlate with molecular volume (Ve < 500 Å for optimal bioavailability) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from radioligand binding (e.g., AAR nM) and cytotoxicity assays (e.g., IC = 0.1–74.1 μM for CDK2 inhibition) .
- Orthogonal Assays : Cross-validate using SPR (binding) and cell-based cAMP assays (functional activity). Discrepancies may arise from off-target effects (e.g., adenosine A receptor cross-reactivity) .
- Structural Elucidation : Compare X-ray structures with docking poses to identify conformational changes affecting activity .
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